REACTION_CXSMILES
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NC1C=CC=CC=1C(F)(F)F.NC1C=CC(Cl)=CC=1C(F)(F)F.[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][C:28](Cl)=[CH:27][C:26]=1[C:33]([F:36])([F:35])[F:34]>>[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][CH:28]=[CH:27][C:26]=1[C:33]([F:36])([F:34])[F:35]
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Name
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|
Quantity
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25.94 g
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Type
|
reactant
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Smiles
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NC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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NC1=C(C=C(C=C1)Cl)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1Cl)Cl)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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120° C-250° C
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Type
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CUSTOM
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Details
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105.9 grams or 64.5% corrected yield)
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Type
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CUSTOM
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Details
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65.93 grams or 34.2% corrected yield)
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Name
|
|
Type
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product
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Smiles
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NC1=C(C=CC=C1Cl)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |